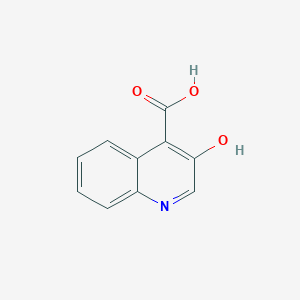

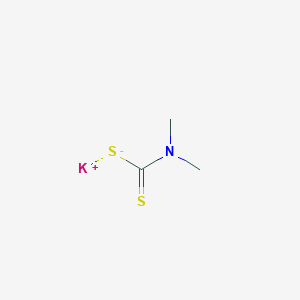

![molecular formula C8H15NO B086222 2-Oxa-8-azaspiro[4.5]decane CAS No. 176-69-2](/img/structure/B86222.png)

2-Oxa-8-azaspiro[4.5]decane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-Oxa-8-azaspiro[4.5]decane involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, starting from commercially available reagents. This method is convenient and provides a pathway for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Molecular Structure Analysis

X-ray analysis has revealed detailed insights into the molecular structure of derivatives of 2-Oxa-8-azaspiro[4.5]decane. For example, the crystal structure of 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane was determined, showing that the cyclohexyl ring adopts a chair conformation, indicating chirality in the molecule's structure (Wen, 2002).

Chemical Reactions and Properties

2-Oxa-8-azaspiro[4.5]decane derivatives have shown enhanced reactivity in the Castagnoli-Cushman reaction with imines, demonstrating a broad substrate scope and indicating their potential as versatile intermediates in organic synthesis (Rashevskii et al., 2020).

Applications De Recherche Scientifique

Synthesis for Biologically Active Compounds : Ogurtsov and Rakitin (2020) developed a convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane from commercially available reagents, emphasizing its promise for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).

Core of Natural/Synthetic Products with Biological Activities : Sinibaldi and Canet (2008) discussed how 1-Oxa-6-azaspiro[4.5]decane, closely related to 2-Oxa-8-azaspiro[4.5]decane, serves as a core in natural or synthetic products with significant biological activities, highlighting the importance of these compounds in drug synthesis (Sinibaldi & Canet, 2008).

Muscarinic Agonists for Alzheimer's Dementia : Tsukamoto et al. (1995) synthesized derivatives of 1-Oxa-8-azaspiro[4.5]decane and assessed them as M1 muscarinic agonists for treating dementia of Alzheimer's type. They found that these compounds exhibited potent muscarinic activities in vitro and in vivo (Tsukamoto et al., 1995).

Selective σ1 Receptor Ligands : Tian et al. (2020) reported the design, synthesis, and evaluation of 1-Oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands, demonstrating their potential in brain imaging agents for σ1 receptors (Tian et al., 2020).

Multifunctional Modules for Drug Discovery : Li, Rogers-Evans, and Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes, which include structures similar to 2-Oxa-8-azaspiro[4.5]decane, as novel, multifunctional, and structurally diverse modules for drug discovery (Li, Rogers-Evans, & Carreira, 2013).

Antitumor Activity : Yang et al. (2019) designed and synthesized a series of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to 2-Oxa-8-azaspiro[4.5]decane, and evaluated their anticancer activity, demonstrating effectiveness against various cancer cell lines (Yang et al., 2019).

Mécanisme D'action

Target of Action

2-Oxa-8-azaspiro[4.5]decane is a compound that has been synthesized for the production of important biologically active compounds . It has been found to exhibit biological activity and is used as an inhibitor for various targets. These include the FGFR4, which is targeted for the treatment of hepatocellular carcinoma, the vanin-1 enzyme, which plays an important role in metabolism and inflammation, and 17β-HSD1, which is targeted in the treatment or prevention of diseases or disorders associated with steroid hormones .

Mode of Action

For example, when it acts as an FGFR4 inhibitor, it prevents the action of the FGFR4 protein, thereby potentially slowing the growth of hepatocellular carcinoma .

Biochemical Pathways

The biochemical pathways affected by 2-Oxa-8-azaspiro[4.5]decane depend on the specific target of the compound. For instance, when it acts as an FGFR4 inhibitor, it affects the FGFR signaling pathway, which plays a crucial role in cell proliferation, survival, migration, and differentiation .

Result of Action

The molecular and cellular effects of 2-Oxa-8-azaspiro[4.5]decane’s action depend on its specific target. For example, as an FGFR4 inhibitor, it may slow the growth of hepatocellular carcinoma by inhibiting the action of the FGFR4 protein .

Safety and Hazards

The safety information for 2-Oxa-8-azaspiro[4.5]decane includes hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Orientations Futures

The future directions for 2-Oxa-8-azaspiro[4.5]decane involve its potential use in the production of important biologically active compounds . It is promising for the production of FGFR4 inhibitors for the treatment of hepatocellular carcinoma, inhibitors of the vanin-1 enzyme, 17β-HSD1 inhibitors, and NO-independent and heme-dependent sGC stimulants .

Propriétés

IUPAC Name |

2-oxa-8-azaspiro[4.5]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-4-9-5-2-8(1)3-6-10-7-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXXNXISRXFPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620727 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-8-azaspiro[4.5]decane | |

CAS RN |

176-69-2 | |

| Record name | 2-Oxa-8-azaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

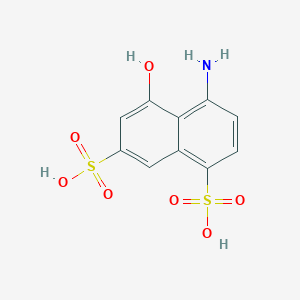

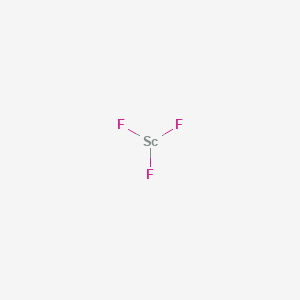

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)